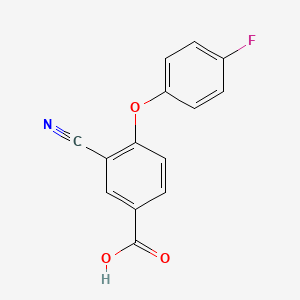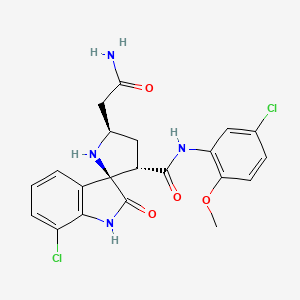
C21H20Cl2N4O4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a complex organic molecule that contains multiple functional groups, including nitro, amide, and dichlorophenyl groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-(2,4-dichlorophenyl)pentyl]-2-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves several steps. One common method includes the following steps:
Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core. This can be achieved by reacting anthranilic acid with formamide under high temperature to form the quinazolinone ring.
Introduction of the Nitro Group: The nitro group is introduced through nitration of the quinazolinone ring using a mixture of concentrated sulfuric acid and nitric acid.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached via a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and aluminum chloride as a catalyst.
Formation of the Final Product: The final step involves the reaction of the intermediate with 2-(2,4-dichlorophenyl)pentylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2S)-2-(2,4-dichlorophenyl)pentyl]-2-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide: undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the amide group, using oxidizing agents like potassium permanganate.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-[(2S)-2-(2,4-dichlorophenyl)pentyl]-2-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(2S)-2-(2,4-dichlorophenyl)pentyl]-2-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group and the quinazolinone core play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
N-[(2S)-2-(2,4-dichlorophenyl)pentyl]-2-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide: can be compared with similar compounds such as:
- N-(2,6-dichlorophenyl)-2-[N-ethyl-1-(3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-7-yl)formamido]acetamide .
- N-{5-amino-2’,2’-dimethyl-2H,2’H-dispiro[1,4-oxazole-3,4’- 1benzopyran-3’,3’‘-oxetane]-6’-yl}-3,5-dichloropyridine-2-carboxamide .
These compounds share similar structural features but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.
Propriétés
Formule moléculaire |
C21H20Cl2N4O4 |
|---|---|
Poids moléculaire |
463.3 g/mol |
Nom IUPAC |
(3R,3'S,5'R)-5'-(2-amino-2-oxoethyl)-7-chloro-N-(5-chloro-2-methoxyphenyl)-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide |
InChI |
InChI=1S/C21H20Cl2N4O4/c1-31-16-6-5-10(22)7-15(16)25-19(29)13-8-11(9-17(24)28)27-21(13)12-3-2-4-14(23)18(12)26-20(21)30/h2-7,11,13,27H,8-9H2,1H3,(H2,24,28)(H,25,29)(H,26,30)/t11-,13-,21+/m1/s1 |
Clé InChI |
JPCVPUJNDFUPRY-FTFVXWMISA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)Cl)NC(=O)[C@H]2C[C@@H](N[C@@]23C4=C(C(=CC=C4)Cl)NC3=O)CC(=O)N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CC(NC23C4=C(C(=CC=C4)Cl)NC3=O)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-f]quinoline-2,3-dione](/img/structure/B12627220.png)
![2-(4-fluorophenyl)-4-[(4-methylphenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12627224.png)

![5-Fluoro-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12627231.png)
![N-([1,1'-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine](/img/structure/B12627244.png)
![(10R,11S,15R,16S)-13-(2-chlorophenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12627246.png)
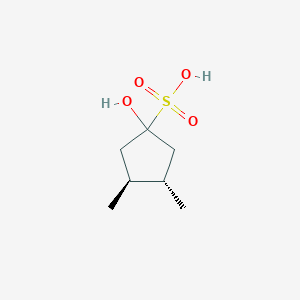
![Tert-butyl 2-(aminomethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate hydrochloride](/img/structure/B12627267.png)
![4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one](/img/structure/B12627271.png)
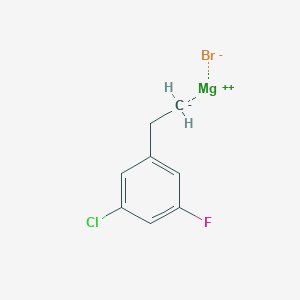
![7-Bromo-1-(3-ethoxy-propyl)-2-methyl-5-(2-naphthalen-2-yl-2-oxo-ethyl)-1H-imidazo[4,5-c]pyridin-5-ium](/img/structure/B12627285.png)
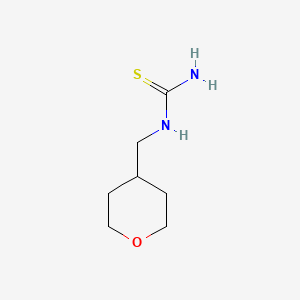
![1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole](/img/structure/B12627295.png)
